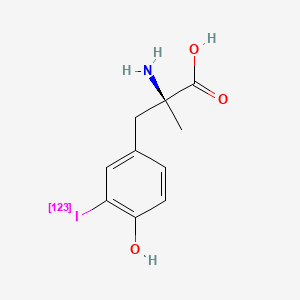

3-Iodo-alpha-methyl-L-tyrosine I-123

Description

Contextual Significance of Radiolabeled Amino Acids in Research

Radiolabeled amino acids represent a crucial class of imaging agents in both preclinical and clinical research. snmjournals.org Their importance stems from the fundamental role of amino acids in cellular metabolism and protein synthesis, processes that are often accelerated in cancerous cells to support their rapid growth and proliferation. nih.govsnmjournals.org Unlike imaging agents that rely on metrics like blood flow or glucose metabolism, radiolabeled amino acids can provide more specific information about tumor biology. snmjournals.org

The upregulation of amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), is a hallmark of many malignancies. snmjournals.org By designing amino acid analogs that are substrates for these transporters and labeling them with a radionuclide, researchers can visualize and quantify this increased transport activity. snmjournals.orgsnmjournals.org This offers several advantages in oncologic imaging research, including:

Better tumor delineation: Radiolabeled amino acids can often distinguish tumor tissue from surrounding healthy tissue more clearly, which is particularly valuable in the brain where background glucose uptake is high. nih.govsnmjournals.org

Differentiation of tumor from inflammation: Some radiolabeled amino acids show less uptake in inflammatory lesions compared to glucose-based tracers, aiding in the differentiation between cancer and inflammation. rug.nl

Probing tumor metabolism: The uptake of specific amino acids can provide insights into the metabolic pathways that are active within a tumor, offering potential biomarkers for tumor aggressiveness and response to therapy. snmjournals.org

Historical Development and Early Preclinical Research on 3-Iodo-alpha-methyl-L-tyrosine I-123

The development of ¹²³I-IMT was driven by the need for a SPECT-compatible amino acid tracer that could effectively image tumors. researchgate.netnih.gov As an artificial amino acid, it was designed to be transported into cells via amino acid transport systems but not to be metabolized and incorporated into proteins, which allows for the imaging of transport activity itself. nih.govresearchgate.net

Early preclinical research focused on establishing the fundamental characteristics of ¹²³I-IMT, including its uptake mechanism and biodistribution in animal models. These studies were critical in validating its potential as a tumor imaging agent.

Key findings from early preclinical research include:

Uptake Mechanism: Studies in various tumor cell lines, including human small-cell lung cancer cells, demonstrated that the uptake of ¹²³I-IMT is primarily mediated by amino acid transport systems, with the L-system playing a dominant role. rug.nl This transport mechanism is similar to that of the natural amino acid tyrosine. rug.nl

Biodistribution in Animal Models: In vivo studies in tumor-bearing animal models, such as rats with rhabdomyosarcoma, showed that ¹²³I-IMT accumulates in tumors. nih.gov The accumulation was observed to reach a plateau relatively quickly after injection. nih.gov These studies also provided initial data on the distribution of the tracer in other organs.

Influence of Amino Acid Preloading: Preclinical experiments revealed that preloading with certain amino acids could increase the tumor uptake of ¹²³I-IMT. nih.gov This phenomenon is attributed to the increased activity of the amino acid transport system L, which acts as an antiporter. nih.gov

These foundational preclinical studies provided the necessary evidence to support the further investigation of ¹²³I-IMT in clinical research settings for various types of cancer.

Detailed Research Findings

Preclinical studies have provided a wealth of data on the behavior of ¹²³I-IMT. For instance, in a study using a rat tumor model, the baseline tumor uptake of ¹²³I-IMT showed a strong correlation with tumor size. nih.gov Furthermore, the administration of various amino acids prior to ¹²³I-IMT injection was shown to enhance its accumulation in the tumor, as detailed in the table below.

| Preloading Amino Acid | Increase in Tumor Uptake (%) | Increase in Image Contrast (%) |

|---|---|---|

| Arginine | 26 | 26 |

| Proline | 15 | 13 |

| Glutamate | 14 | 9 |

| Asparagine | 19 | 15 |

| Tryptophan | 36 | 11 |

| Phenylalanine | 22 | 13 |

Further preclinical investigations in non-small cell lung cancer models demonstrated a high sensitivity for the detection of primary tumors. nih.gov However, the sensitivity for smaller metastatic lesions was found to be lower. nih.gov The table below summarizes the sensitivity of ¹²³I-IMT SPECT in this context.

| Target Lesion | Sensitivity (%) |

|---|---|

| Primary Tumors | 94 |

| Mediastinal Metastases (Lesion-based) | 65 |

| Metastases < 2 cm | 42 |

Structure

3D Structure

Properties

CAS No. |

72156-82-2 |

|---|---|

Molecular Formula |

C10H12INO3 |

Molecular Weight |

317.11 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-(123I)iodanylphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1/i11-4 |

InChI Key |

KPOIUSXAPUHQNA-MGFXOQGHSA-N |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)[123I])(C(=O)O)N |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

Origin of Product |

United States |

Molecular Mechanisms of 3 Iodo Alpha Methyl L Tyrosine I 123 Cellular Transport

Characterization of Amino Acid Transport Systems Mediating 3-Iodo-alpha-methyl-L-tyrosine I-123 Uptake

The entry of IMT I-123 into cells is facilitated by specific carrier proteins embedded within the cell membrane. Extensive research has been dedicated to identifying and characterizing these transporters to elucidate the precise pathways of IMT I-123 accumulation.

A substantial body of evidence establishes that the primary conduit for IMT I-123 cellular entry is the System L amino acid transport system. nih.govresearchgate.netnih.gov This carrier system is known for its sodium-independence and its preference for large, neutral amino acids such as leucine, phenylalanine, and tyrosine. snmjournals.org

System L is not a single entity but comprises several isoforms with distinct substrate specificities and tissue distribution. The main isoforms are L-type amino acid transporter 1 (LAT1) and L-type amino acid transporter 2 (LAT2). Research indicates that IMT I-123 exhibits a marked preference for the LAT1 isoform. snmjournals.orgnih.gov LAT1 is highly expressed in many types of cancer cells to meet the increased demand for essential amino acids required for rapid growth and proliferation. snmjournals.orguni-mainz.de

The selectivity of IMT I-123 for LAT1 is largely attributed to its α-methyl group. snmjournals.org Compounds possessing this structural feature, including IMT, are well-transported by LAT1 but not by LAT2. snmjournals.org In contrast, amino acids lacking the α-methyl group, such as L-tyrosine itself, are transported by both LAT1 and LAT2. snmjournals.org This isoform selectivity is a key factor in the tumor-specific imaging properties of related tracers. snmjournals.org

Kinetic studies using Xenopus laevis oocytes co-expressing human LAT1 (hLAT1) and its ancillary protein 4F2hc have provided detailed insights into this interaction. kanazawa-u.ac.jpnih.gov These studies revealed that IMT is transported with high affinity, with a Michaelis-Menten constant (Km) of 22.6 ± 4.1 μM, which is comparable to or even higher than the affinity for its natural parent, L-tyrosine (Km = 29.0 ± 5.1 μM). kanazawa-u.ac.jpnih.gov This demonstrates that neither the α-methyl group nor the iodine atom at the 3-position obstructs transport via hLAT1. nih.gov

| Compound | Km (μM) |

|---|---|

| 3-Iodo-alpha-methyl-L-tyrosine | 22.6 ± 4.1 |

| 3-Iodo-L-tyrosine | 12.6 ± 6.1 |

| L-Tyrosine | 29.0 ± 5.1 |

While System L is the principal transporter, the potential contribution of other amino acid transport systems has been investigated to provide a complete picture of IMT I-123 transport. These systems include the sodium-dependent Systems A (for small, non-branched neutral amino acids), ASC (for alanine, serine, and cysteine), and N (for nitrogen-rich amino acids like glutamine), as well as the sodium-independent System T (for aromatic amino acids).

However, studies have generally shown a minimal role for these alternative transporters in the uptake of IMT I-123 in cancer cells. For example, experiments conducted in a sodium-free medium, which would inhibit sodium-dependent transporters like System A, showed no significant change in IMT I-123 uptake. nih.gov Furthermore, the use of 2-(methylamino)-isobutyric acid (MeAIB), a specific inhibitor of System A, did not produce a significant effect on IMT I-123 transport in human glioma cells. nih.gov While some studies have suggested minor involvement of transporters like System B0 and B0,+, particularly in renal accumulation, their contribution to uptake in tumor cells appears to be negligible compared to System L. snmjournals.orgnih.gov

Factors Modulating this compound Transport Dynamics

The rate of IMT I-123 transport is not static but is influenced by various physiological and cellular factors. The extracellular amino acid environment and the proliferative state of the cell are two key modulators of transport activity.

The transport of IMT I-123 via System L is subject to modulation by the concentration of other amino acids in the extracellular space. System L functions as an obligatory exchanger or antiporter, meaning it transports one amino acid into the cell in exchange for another amino acid from within the cell. snmjournals.orgsnmjournals.org This unique mechanism leads to a phenomenon known as "preload effect."

Studies have shown that pre-administering other amino acids can paradoxically increase the subsequent uptake of IMT I-123 into tumor cells. nih.govresearchgate.netsnmjournals.orgsnmjournals.org This is because loading the cells with an amino acid substrate for System L increases the intracellular pool of exchangeable amino acids, thereby stimulating the transporter's antiport activity and enhancing the influx of extracellular IMT I-123. nih.govsnmjournals.org In a rat tumor model, preloading with various amino acids resulted in a significant increase in IMT I-123 tumor accumulation. nih.govsnmjournals.org This effect highlights that the fasted state may not be optimal for imaging studies using System L-transported tracers. nih.govsnmjournals.org

| Preload Amino Acid | Increase in Tumor Uptake (%) | Increase in Image Contrast (%) |

|---|---|---|

| Arginine | 26 | 26 |

| Asparagine | 19 | 15 |

| Glutamate | 14 | 9 |

| Phenylalanine | 22 | 13 |

| Proline | 15 | 13 |

| Tryptophan | 36 | 11 |

Conversely, co-infusion of a mixture of L-amino acids has been shown to decrease IMT I-123 uptake in both normal brain tissue and gliomas, demonstrating competition for the same transport carrier. nih.gov

The transport of IMT I-123 is closely linked to the proliferative status of cells. Malignant transformation is often associated with an increased demand for amino acids to support rapid cell growth and protein synthesis, leading to the upregulation of amino acid transporters like LAT1. uni-mainz.desnmjournals.org

In vitro studies using human glioma cells have demonstrated that IMT I-123 uptake is significantly higher during the lag and exponential growth phases compared to the confluent plateau phase. nih.gov Uptake has been observed to decrease by 55-73% as cells transition from the exponential to the plateau phase. nih.gov This indicates that System L-mediated transport is induced in rapidly proliferating cells. nih.gov This correlation between transport activity and proliferation rate is a cornerstone of IMT I-123's utility as a tumor imaging agent, as it allows for the visualization of metabolically active and dividing cancer cells. nih.gov

Sodium-Dependency and Energy Requirements of Transport

The cellular transport of this compound (IMT) is characterized by its independence from sodium. nih.gov Studies conducted on human glioma cells have demonstrated that the uptake of IMT is not significantly affected by the absence of sodium ions in the medium. nih.gov This finding distinguishes its transport mechanism from sodium-dependent systems like System A.

However, the transport process is dependent on metabolic energy. Early in vitro and in vivo studies indicated that the transport of IMT is temperature-dependent and can be inhibited by ouabain, a substance that blocks the Na+/K+-ATPase pump responsible for maintaining cellular ion gradients. This suggests that while the transporter itself may not co-transport sodium, it relies on the electrochemical gradients established by energy-dependent pumps.

Interestingly, while transport into tumor cells is sodium-independent, the mechanism of reabsorption in the kidneys appears to differ. In normal human renal proximal tubule epithelial cells, IMT uptake was significantly inhibited by 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) in a sodium-dependent manner, which is suggestive of involvement from the System B0 transporter in renal reabsorption. researchgate.net

pH and Temperature Dependence of this compound Uptake

The uptake of IMT is sensitive to both temperature and pH. The transport process is temperature-dependent, a characteristic of carrier-mediated transport systems. nih.gov

The influence of pH on IMT uptake has been specifically investigated in kidney epithelial cells. In these cells, a decrease in the apical pH from 8 to 5 resulted in a significant enhancement of IMT accumulation. nih.gov This response to a more acidic environment is notably different from that of its parent amino acid, L-tyrosine, for which uptake was suppressed under the same acidic conditions. nih.gov This suggests that distinct mechanisms may be involved in the accumulation of IMT and L-tyrosine, particularly in response to pH changes. nih.gov

Pharmacological Inhibition and Competition Studies of this compound Uptake

Effects of System-Specific Transport Inhibitors (e.g., BCH, MeAIB, Probenecid)

The transport systems responsible for IMT uptake have been elucidated through the use of specific inhibitors. The primary transporter is identified as the L-type amino acid transport system (System L), based on its strong inhibition by 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH). nih.gov In human glioma cells, BCH has been shown to reduce IMT uptake by a remarkable 90-98%. nih.gov

Conversely, inhibitors of other transport systems have shown minimal to no effect on IMT uptake in tumor cells. Specifically, 2-(methylamino)-isobutyric acid (MeAIB), a classic inhibitor of the sodium-dependent System A, does not significantly affect IMT transport. nih.gov This further confirms that System A is not meaningfully involved in the uptake of IMT into these cells. nih.gov

In the context of renal transport, other inhibitors are relevant. Probenecid, an inhibitor of organic anion transporters (OATs), has been shown to reduce the renal accumulation of IMT. kanazawa-u.ac.jpnih.gov This indicates that in the kidney, OATs contribute to the transport and subsequent elimination of the compound. kanazawa-u.ac.jp

| Inhibitor | Target System | Effect on IMT Uptake | Reference |

|---|---|---|---|

| BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) | System L | Strong inhibition (90-98% in glioma cells) | nih.gov |

| MeAIB (2-(methylamino)-isobutyric acid) | System A | No significant effect in glioma cells | nih.gov |

| Probenecid | Organic Anion Transporters (OATs) | Reduces renal accumulation | kanazawa-u.ac.jpnih.gov |

Competitive Inhibition by Natural and Artificial Amino Acids

The transport of IMT is competitively inhibited by other large neutral amino acids, a hallmark of System L activity. nih.govosti.gov Clinical studies have shown that an intravenous infusion of a mixture of naturally occurring L-amino acids leads to a significant decrease in IMT uptake in both normal brain tissue (by approximately 46%) and gliomas (by approximately 53%). nih.govosti.gov This confirms that IMT competes with natural amino acids for the same transport carrier. nih.gov

Paradoxically, preloading with single amino acids can enhance IMT uptake in tumors. nih.gov In a rat tumor model, pre-administration of amino acids such as arginine, proline, tryptophan, and phenylalanine increased subsequent IMT accumulation. nih.gov This phenomenon is attributed to the antiporter (exchange) mechanism of System L, where an increased intracellular concentration of an amino acid stimulates the transporter, leading to an accelerated influx of IMT from the outside in exchange for the efflux of the intracellular amino acid. nih.gov Furthermore, administering a high dose of phenylalanine after IMT injection can cause a significant displacement of the tracer from the tumor, again demonstrating the competitive nature of the transport. nih.gov

| Competing Amino Acid | Condition | Effect on IMT Uptake in Tumors | Reference |

|---|---|---|---|

| Mixture of L-amino acids | Co-infusion | Decreased uptake (~53% in gliomas) | nih.govosti.gov |

| Arginine | Preloading | Increased uptake (+26%) | nih.gov |

| Proline | Preloading | Increased uptake (+15%) | nih.gov |

| Glutamate | Preloading | Increased uptake (+14%) | nih.gov |

| Asparagine | Preloading | Increased uptake (+19%) | nih.gov |

| Tryptophan | Preloading | Increased uptake (+36%) | nih.gov |

| Phenylalanine | Preloading | Increased uptake (+22%) | nih.gov |

| L-tyrosine | Competition | Inhibits/competes for uptake | nih.gov |

Investigating Substrate Specificity Through Structural Analogs

The specificity of the transporters involved in IMT uptake has been investigated by studying structural analogs. A key structural feature of IMT is the methyl group at the alpha-carbon position. This modification is crucial for its interaction with specific transporter isoforms. snmjournals.org

Studies have shown that amino acids with an α-methyl group, including IMT, are effectively transported by the L-type amino acid transporter 1 (LAT1), an isoform of System L that is frequently upregulated in cancer cells. snmjournals.org In contrast, these α-methylated analogs are not transported by the non-cancer-type isoform, LAT2. snmjournals.org This demonstrates a high degree of specificity of the LAT1 transporter for this class of structural analogs. The α-methylation also prevents IMT from being incorporated into proteins, making it a stable tracer that specifically measures transport activity. nih.govsnmjournals.org The parent compound, L-tyrosine, serves as the primary structural analog and a direct competitor for the same transport system. nih.gov

Preclinical Pharmacokinetic and Biodistribution Analysis of 3 Iodo Alpha Methyl L Tyrosine I 123

Whole-Body Distribution Kinetics in Animal Models

Following intravenous administration, 3-Iodo-alpha-methyl-L-tyrosine I-123 exhibits rapid clearance from the bloodstream and distributes throughout the body, with notable accumulation in specific organs. Whole-body scans in animal models and human studies reveal that the urinary tract is the most prominent system for tracer accumulation and elimination. nih.gov Early scans typically show some level of tracer uptake in the liver and bowel, but no other organ system demonstrates significant retention of the compound. nih.gov

Interactive Data Table: Whole-Body Distribution Summary of ¹²³I-IMT

| Animal Model | Key Findings | Time Points | Primary Route of Elimination | Reference |

| Mice | Rapid clearance from blood, significant renal accumulation. | 5, 15, 30 min, 6 hr | Urinary | nih.govnih.gov |

| Rats | Tumor uptake plateaus around 10 min post-injection. | Post-injection | Not specified | nih.gov |

| Canine | Clear imaging of the renal cortex. | Not specified | Not specified | nih.gov |

| Humans (for comparison) | Predominantly excreted by kidneys. | 1.5, 3, 5 hr | Urinary | nih.gov |

Organ-Specific Accumulation and Clearance Profiles

Detailed biodistribution studies have quantified the uptake and clearance of ¹²³I-IMT in various organs. The kidneys exhibit the most significant accumulation of the tracer shortly after administration. nih.govnih.gov This high renal uptake is a key feature of the compound's pharmacokinetic profile. In mice, autoradiography has provided clear images of the renal cortex, indicating specific localization within the kidney. nih.gov

Besides the kidneys, the liver and bowel show slight, transient uptake in early whole-body scans. nih.gov In tumor-bearing animal models, ¹²³I-IMT demonstrates specific accumulation in tumor tissues. nih.govnih.gov For instance, in mice implanted with colon cancer cells, higher tumor accumulation was observed, and this uptake could be modulated by the co-administration of other substances. nih.gov The clearance from most non-target organs is relatively rapid, contributing to a favorable tumor-to-background ratio in imaging studies.

Interactive Data Table: Organ Uptake of ¹²³I-IMT in Mice (% Injected Dose)

| Organ | 6 hours post-injection |

| Urinary Tract | 77.51% |

| Feces | 0.25% |

Data derived from a study in mice. nih.gov

Metabolic Stability and Non-Metabolizable Characteristics in Vivo

A critical characteristic of this compound is its high metabolic stability in vivo. The presence of a methyl group at the alpha position of the amino acid structure prevents it from being incorporated into proteins, which is a key feature distinguishing it from natural amino acids. nih.gov This structural modification ensures that the tracer's distribution primarily reflects amino acid transport activity rather than protein synthesis.

Studies have confirmed that the vast majority of the compound remains intact after administration. For a similar compound, L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT), over 99.5% of the radioactivity in plasma up to 60 minutes post-injection corresponds to the unmetabolized tracer. mdpi.com This high stability is essential for its role as a tracer for amino acid transport systems. The lack of significant metabolism means that the detected radioactivity accurately represents the distribution of the original compound. nih.gov

Excretion Pathways and Renal Handling of this compound

The primary excretion pathway for this compound is through the kidneys into the urine. nih.govjsnm.org In vivo experiments in mice demonstrated that at 6 hours after administration, 77.51% of the injected dose was excreted via the urinary tract, while only 0.25% was found in the feces. nih.gov This overwhelmingly renal-centric excretion is a defining feature of its pharmacokinetics.

The mechanism of renal handling involves both glomerular filtration and tubular transport. The plasma protein binding ratio for the tracer was determined to be 45.4 ± 5.6% in rats, meaning a significant fraction is available for filtration. nih.gov Studies using human renal proximal tubule epithelial cells suggest that the reabsorption of ¹²³I-IMT is mediated by carrier proteins, specifically the sodium-dependent System B⁰. nih.gov Furthermore, tubular secretion can be inhibited by substances like furosemide, ethacrynic acid, and probenecid, indicating the involvement of organic anion transporters in its renal handling. nih.govnih.gov

Interactive Data Table: Cumulative Urinary Excretion of ¹²³I-IMT in Humans

| Time Post-Injection | Percentage of Injected Dose (%) |

| 1.5 hours | 52.8 ± 11.5 |

| 3 hours | 63.0 ± 15.7 |

| 5 hours | 74.6 ± 9.8 |

Data from a study in patients with cerebral gliomas. nih.gov

In Vitro Research Methodologies and Findings on 3 Iodo Alpha Methyl L Tyrosine I 123

Cell Culture Models for Transport Studies

The transport mechanisms of IMT have been extensively studied in human glioma cell lines. In the 86HG-39 cell line, the transport of IMT is predominantly mediated by the sodium-independent L-type amino acid transporter (System L). nih.gov Inhibition experiments have shown that 2-aminobicyclo kanazawa-u.ac.jpkanazawa-u.ac.jpnih.govheptane-2-carboxylic acid (BCH), a characteristic inhibitor of System L, reduces the uptake of IMT by 90-98%. nih.gov In contrast, inhibitors of System A, such as 2-(methylamino)-isobutyric acid (MeAIB), showed no significant effect, indicating a negligible role for this transport system. nih.gov Furthermore, IMT uptake in these cells is not dependent on sodium ions. nih.gov

Research has also demonstrated that IMT transport is closely linked to the proliferation rate of the glioma cells. Uptake is significantly higher during the exponential growth phase compared to the plateau phase, suggesting that System L is induced in rapidly dividing cells. nih.gov Studies involving human glioblastoma cell lines T99 and T3868 further confirmed that IMT transport is primarily mediated by the L and ASC transport systems, with no significant involvement from the A transport system. sigmaaldrich.com The radioactivity concentration in these glioma cells after a 30-minute incubation period ranged from 11% to 35% of the total activity per million cells. sigmaaldrich.com

Interactive Table: IMT Transport in Glioma Cell Lines

| Cell Line | Primary Transport System(s) | Key Findings |

| 86HG-39 | System L | Uptake is Na+-independent and proliferation-dependent. nih.gov BCH inhibits 90-98% of uptake. nih.gov |

| T99 | System L, System ASC | Uptake is rapid, temperature-dependent, and pH-dependent. sigmaaldrich.com |

| T3868 | System L, System ASC | Uptake is rapid, temperature-dependent, and pH-dependent. sigmaaldrich.com |

In vitro studies using the human small-cell lung cancer cell line GLC4 have revealed that IMT uptake is a very rapid process, reaching a plateau within five minutes. rug.nl Further investigation into the transport mechanism determined that over 90% of the IMT uptake could be attributed to amino acid transport activity. rug.nl The L-type amino acid transport system was identified as the most significant contributor to this process, demonstrating a transport mechanism similar to that of the native amino acid, tyrosine. rug.nl

Interactive Table: IMT Transport in Lung Cancer Cell Lines

| Cell Line | Primary Transport System(s) | Key Findings |

| GLC4 | System L | Uptake is very fast, reaching a plateau within 5 minutes. rug.nl Over 90% of uptake is via amino acid transport. rug.nl |

Research on the human colon cancer cell line DLD-1 has provided detailed insights into the kinetics of IMT transport. These cells show strong expression of genes for System L (LAT1, LAT2), System A (ATA1, ATA2), and System ASC (ASCT1) transporters. kanazawa-u.ac.jpnih.gov The uptake of IMT in DLD-1 cells is primarily handled by the Na+-independent System L, with LAT1 being the main transporter involved. kanazawa-u.ac.jpnih.govnih.gov A smaller, Na+-dependent transport component also exists. kanazawa-u.ac.jpnih.gov

The transport of IMT in these cells follows Michaelis-Menten kinetics. In a sodium-free buffer, the Michaelis constant (Km) was determined to be 78 µM, and the maximum transport velocity (Vmax) was 333 pmol/10⁶ cells per minute. kanazawa-u.ac.jpnih.gov Inhibition studies showed that neutral amino acids with large, aromatic, or branched side chains are potent inhibitors of IMT uptake. kanazawa-u.ac.jpnih.gov

Interactive Table: IMT Transport in Colon Cancer Cell Lines

| Cell Line | Primary Transport System(s) | Kinetic Parameters (Na+-free) | Key Findings |

| DLD-1 | System L (primarily LAT1) | Km: 78 µM Vmax: 333 pmol/10⁶ cells/min | Strong expression of LAT1, LAT2, ATA1, ATA2, and ASCT1 transporters. kanazawa-u.ac.jpnih.gov Transport is mainly Na+-independent. kanazawa-u.ac.jpnih.gov |

Studies utilizing human Ewing's sarcoma cell lines, such as VH-64, have characterized the precise kinetics of IMT transport. The uptake is predominantly mediated by the sodium-independent System L. nih.govresearchgate.net The transport exhibits high affinity, with an apparent Michaelis constant (Km) of 41.7 ± 3.9 µM. nih.govresearchgate.net The maximum transport velocity (Vmax) was calculated to be 20.7 ± 0.6 nmol x mg protein⁻¹ x 10 min⁻¹. nih.govresearchgate.net These kinetic parameters provide a quantitative measure of the efficiency of IMT transport into these malignant cells.

Interactive Table: IMT Transport in Sarcoma Cell Lines

| Cell Line | Primary Transport System(s) | Kinetic Parameters |

| VH-64 (Ewing's Sarcoma) | System L | Km: 41.7 ± 3.9 µM Vmax: 20.7 ± 0.6 nmol x mg protein⁻¹ x 10 min⁻¹ |

In vitro research using rat lymphoma cell lines Nb2-11C and Nb2-Sp has shown that IMT uptake is rapid, with linear accumulation occurring within the first 5 to 10 minutes of incubation. nih.gov The transport of IMT into these lymphoma cells involves both the L and B(0,+) amino acid transport systems. nih.gov Kinetic analysis revealed apparent Michaelis constants (Km) of 8.34 ± 1.17 µM for Nb2-11C cells and 9.64 ± 1.05 µM for Nb2-Sp cells, indicating a high-affinity transport process. nih.gov

Interactive Table: IMT Transport in Lymphoma Cell Lines

| Cell Line | Primary Transport System(s) | Kinetic Parameters (Apparent Km) |

| Nb2-11C (Rat Lymphoma) | System L, System B(0,+) | 8.34 ± 1.17 µM |

| Nb2-Sp (Rat Lymphoma) | System L, System B(0,+) | 9.64 ± 1.05 µM |

The porcine kidney epithelial cell line LLC-PK1 has been used as a model to study the transcellular transport of IMT. nih.gov In these cells, IMT undergoes bi-directional transport across cell monolayers. nih.gov At 90 minutes of incubation, the accumulation of IMT from the basolateral side was 1.62 ± 0.15%, while accumulation from the apical side was 2.62 ± 0.35%. nih.gov Inhibition experiments confirmed that this transport is mediated by System L, as both transport and accumulation were significantly inhibited by BCH and L-tyrosine. nih.gov Conversely, specific inhibitors for System A did not produce a significant inhibitory effect, underscoring the primary role of System L in the renal epithelial handling of IMT. nih.gov

Interactive Table: IMT Transport in Kidney Epithelial Cell Lines

| Cell Line | Primary Transport System(s) | Key Findings |

| LLC-PK1 | System L | Bi-directional transport observed. nih.gov Accumulation at 90 min was 1.62% (basolateral) and 2.62% (apical). nih.gov Transport is inhibited by BCH. nih.gov |

Monocyte-Macrophage Cell Lines (e.g., human monocyte-macrophages)

In vitro studies have utilized human monocyte-macrophages (HMMs) to investigate the accumulation mechanisms of 3-Iodo-alpha-methyl-L-tyrosine I-123. nih.gov In one such methodology, HMMs were isolated from healthy human donors through density gradient centrifugation using Ficoll methods. nih.gov These primary cells serve as a model to understand the tracer's behavior in immune cells that may be present within neoplastic lesions. nih.gov

Research findings indicate that the uptake of the tracer in HMMs is significantly lower than in certain tumor cell lines, such as the human glioblastoma cell line U-138 MG. nih.gov A key finding is the effect of cellular activation on tracer uptake. The stimulation of HMMs with endotoxin (B1171834) (lipopolysaccharide or LPS) was found to significantly increase the accumulation of 3-Iodo-alpha-methyl-L-tyrosine by approximately twofold. nih.gov This suggests that the inflammatory state of macrophages can influence the uptake of this amino acid analog. nih.gov The transport into non-stimulated HMMs was found to be exclusively sodium-independent. nih.gov

Myeloma Cell Lines (e.g., U266 human myeloma cells)

The U266 human myeloma cell line has been employed as an in vitro model to explore the cellular uptake pathways of 3-Iodo-alpha-methyl-L-tyrosine. nih.govresearchgate.net These studies are designed to elucidate the specific transport systems responsible for the accumulation of the tracer in this type of cancer cell. nih.govresearchgate.net Research has focused on characterizing the kinetics and inhibition of the uptake process to identify the involved amino acid transporters. nih.govresearchgate.net Findings from these investigations show that the influx of 3-Iodo-alpha-methyl-L-tyrosine into U266 cells is not mediated by a single pathway but involves at least two different amino acid transport systems: System L and System T. nih.govresearchgate.net Furthermore, studies have determined that the tracer is not significantly incorporated into proteins, with less than 2% of radioactivity being found in the acid precipitable fraction. nih.govresearchgate.net

Quantitative Assessment of this compound Uptake in Cell Systems

Quantitative analysis of 3-Iodo-alpha-methyl-L-tyrosine uptake provides crucial data on the kinetics and capacity of its transport into different cell types. In U266 human myeloma cells, the kinetic parameters have been determined, with a measured maximum transport velocity (Vmax) of 4.199 nmol per mg of protein per 20 seconds and a Michaelis constant (Km) of 107.9 μM. nih.govresearchgate.net

In comparative studies, the uptake in human monocyte-macrophages (HMMs) was quantified as 34 ± 2% of the injected dose per mg of protein after 40 minutes of incubation. nih.gov This was considerably lower than the uptake measured in a human glioblastoma cell line (U-138 MG), which reached 507 ± 50% per mg of protein at 30 minutes, highlighting a significant difference in accumulation between the immune cells and the glioblastoma cells. nih.gov

Table 1: Quantitative Uptake of 3-Iodo-alpha-methyl-L-tyrosine in Different Cell Lines

| Cell Line | Parameter | Value | Source(s) |

| U266 Human Myeloma | Vmax | 4.199 nmol/mg protein/20s | nih.govresearchgate.net |

| U266 Human Myeloma | Km | 107.9 μM | nih.govresearchgate.net |

| Human Monocyte-Macrophages | % Uptake/mg protein | 34 ± 2% (at 40 min) | nih.gov |

| U-138 MG Glioblastoma | % Uptake/mg protein | 507 ± 50% (at 30 min) | nih.gov |

Expression Profiling of Amino Acid Transporters via Molecular Biology Techniques (e.g., Real-time PCR)

Molecular biology techniques, such as Real-time Polymerase Chain Reaction (PCR), have been used to identify and quantify the expression of genes encoding for amino acid transporters in various cell lines. researchgate.net This methodology helps to correlate the observed tracer uptake with the presence of specific transporter subtypes. For instance, in studies with the human DLD-1 colon cancer cell line, Real-time PCR was used to examine the expression of relevant neutral amino acid transporters. researchgate.net The results showed strong expression of genes for System L (4F2hc, LAT1, and LAT2), System A (ATA1, ATA2), and System ASC (ASCT1). researchgate.net This expression profile provides a molecular basis for understanding which transporters are available to mediate the uptake of amino acid analogs like 3-Iodo-alpha-methyl-L-tyrosine in these cells. researchgate.net

Cellular Response to Modulators of this compound Uptake

The use of specific inhibitors and modulators of amino acid transport systems is a fundamental in vitro methodology to dissect the mechanisms of 3-Iodo-alpha-methyl-L-tyrosine uptake. Competition experiments with a variety of natural and artificial amino acids help to identify the primary transporters involved.

In U266 myeloma cells, the influx of the tracer was reduced by 39.0 ± 3.3% by 2-aminobicyclo nih.govresearchgate.netresearchgate.netheptane-2-carboxylic acid (BCH), a competitive inhibitor of System L. nih.govresearchgate.net The remaining BCH-insensitive uptake was further decreased by 43.8 ± 3.5% with the addition of Tryptophan, suggesting the involvement of System T. nih.govresearchgate.net

In non-stimulated human monocyte-macrophages (HMMs), transport was found to be inhibitable by BCH but not by 2-(methylamino)-isobutyric acid (MeAIB), an inhibitor of System A. nih.gov However, after stimulation with LPS, a minor sodium-dependent inhibition of uptake by L-arginine and MeAIB was observed, indicating the induction of an additional transport system upon activation. nih.gov In human small-cell lung cancer cells, System L was also identified as the most important transporter for the tracer's uptake. nih.govrug.nl

Table 2: Effect of Modulators on 3-Iodo-alpha-methyl-L-tyrosine Uptake in Various Cell Lines

| Cell Line | Modulator | Effect | Implicated System | Source(s) |

| U266 Human Myeloma | BCH | 39.0% inhibition | System L | nih.govresearchgate.net |

| U266 Human Myeloma | Tryptophan (post-BCH) | 43.8% inhibition | System T | nih.govresearchgate.net |

| Human Monocyte-Macrophages (non-stimulated) | BCH | Inhibition observed | System L | nih.gov |

| Human Monocyte-Macrophages (non-stimulated) | MeAIB | No inhibition | System A | nih.gov |

| Human Monocyte-Macrophages (LPS-stimulated) | L-arginine, MeAIB | Minor Na+-dependent inhibition | Additional Na+-dependent system | nih.gov |

In Vivo Research Applications of 3 Iodo Alpha Methyl L Tyrosine I 123 in Animal Models

Rodent Tumor Models for Evaluating 3-Iodo-alpha-methyl-L-tyrosine I-123 Uptake

Animal models are indispensable for preclinical evaluation of radiotracers. Various rodent models of human cancers have been employed to investigate the uptake and kinetics of ¹²³I-IMT.

Rhabdomyosarcoma Models

Studies utilizing rhabdomyosarcoma (R1M) tumor-bearing rats have been instrumental in evaluating the uptake of ¹²³I-IMT. nih.govsnmjournals.orgsnmjournals.org Research has shown that ¹²³I-IMT accumulation in these tumors is rapid, reaching a plateau approximately 10 minutes after injection. nih.govsnmjournals.org The uptake is mediated primarily by the system L amino acid transport system. nih.govsnmjournals.org

A significant area of investigation in these models has been the effect of amino acid preloading on tracer uptake. The rationale is that system L transporters are obligatory exchangers, meaning they exchange an intracellular amino acid for an extracellular one. snmjournals.org Preloading the system with specific amino acids can stimulate this exchange, potentially increasing the uptake of ¹²³I-IMT into tumor cells.

One study systematically evaluated the impact of preloading with various amino acids on ¹²³I-IMT uptake in R1M tumor-bearing rats. The results demonstrated a notable increase in both tumor uptake and image contrast. nih.govsnmjournals.orgsnmjournals.org

Table 1: Effect of Amino Acid Preloading on ¹²³I-IMT Uptake in Rhabdomyosarcoma (R1M) Rat Model

| Preloading Amino Acid | Increase in Tumor Uptake (%) | Increase in Image Contrast (%) |

|---|---|---|

| Tryptophan | 36% | 11% |

| Arginine | 26% | 26% |

| Phenylalanine | 22% | 13% |

| Asparagine | 19% | 15% |

| Proline | 15% | 13% |

| Glutamate | 14% | 9% |

Data sourced from a study on R1M tumor-bearing rats, where single amino acids were administered 30 minutes before ¹²³I-IMT injection. nih.govsnmjournals.orgsnmjournals.org

These findings suggest that the nutritional status, specifically the availability of certain amino acids, can significantly influence the imaging results with ¹²³I-IMT. nih.govsnmjournals.org

Glioma Models

The C6 glioma rat model has been a standard for investigating radiopharmaceuticals for brain tumor imaging. nih.gov Studies have evaluated ¹²³I-IMT in stereotactically implanted C6 gliomas, demonstrating its ability to cross the blood-brain barrier and accumulate in tumor tissue. This uptake results in tumor-to-background ratios greater than 4, indicating promising characteristics for in vivo brain tumor imaging with Single-Photon Emission Computed Tomography (SPECT).

In vitro studies using rat C6 glioma cells have complemented these in vivo findings. For instance, research has shown that irradiation of C6 glioma cells can lead to an early and significant increase in ¹²³I-IMT uptake, which was observed on the second and third days following radiotherapy. nih.gov This suggests a potential role for ¹²³I-IMT SPECT in the early prediction of therapeutic response in gliomas. nih.gov

Colon Cancer Models

Research into the utility of this tracer in colon cancer has often utilized the human colon cancer cell line DLD-1, frequently in the form of xenografts in mice. nih.gov While these studies have primarily used the Iodine-125 isotope (¹²⁵I-IMT), the findings on the biological transport mechanisms are highly relevant.

Studies on DLD-1 cells have demonstrated that the uptake of the tracer is predominantly mediated by the Na+-independent system L, specifically the L-type amino acid transporter 1 (LAT1). nih.gov The uptake follows Michaelis-Menten kinetics, with a reported Km of 78 µM and a Vmax of 333 pmol/10⁶ cells per minute in a Na+-free buffer. nih.gov This indicates a high-affinity transport system. A wide range of neutral D- and L-amino acids with large, branched, or aromatic side chains have been shown to inhibit the uptake of ¹²⁵I-IMT, confirming the involvement of system L transporters. nih.gov

Dynamic In Vivo Imaging Techniques with this compound

Dynamic in vivo imaging, particularly with SPECT, is a crucial technique for studying the pharmacokinetics of radiotracers like ¹²³I-IMT in animal models. nih.govsnmjournals.orgsnmjournals.org This method involves acquiring a series of images over time immediately following the injection of the radiotracer.

In studies with R1M rhabdomyosarcoma-bearing rats, dynamic ¹²³I-IMT imaging was performed to observe the tracer's distribution and uptake. nih.govsnmjournals.orgsnmjournals.org This allows for the visualization of the tracer's accumulation in the tumor as well as its clearance from other tissues like the blood pool, kidneys, and heart. nih.govresearchgate.net To accurately quantify tumor-specific uptake, corrections for the blood-pool activity within the tumor are often necessary. This can be achieved by performing a separate study with a blood-pool agent like Technetium-99m-labeled human serum albumin. nih.govresearchgate.net The dynamic acquisition provides the raw data necessary for the quantitative analysis of tracer kinetics.

Quantitative Analysis of In Vivo Tracer Kinetics

The data from dynamic imaging studies are used to perform quantitative analyses, which provide deeper insights into the biological processes governing the tracer's behavior.

Time-Activity Curve Derivation

A fundamental step in quantitative analysis is the generation of time-activity curves (TACs). nih.govresearchgate.net These curves are plots of the measured radioactivity concentration in a specific region of interest over time.

In the R1M rat model studies, TACs were generated for the tumor, a contralateral background region, kidney, heart, and the total body. nih.govresearchgate.net The derivation of these curves allows for the detailed characterization of the tracer's uptake and washout phases in different tissues. For instance, the tumor TAC for ¹²³I-IMT typically shows a rapid initial uptake followed by a plateau phase, which is reached around 10 minutes post-injection. nih.govsnmjournals.org By comparing the tumor TAC with the background TAC, researchers can calculate image contrast ratios at different time points. nih.govresearchgate.net The rate of tracer influx into the tumor, often denoted as K₁, can be determined using methods like Patlak analysis, which utilizes the data from the TACs. nih.govresearchgate.net

Patlak Analysis and K1 Rate Constant Determination

In vivo studies utilizing this compound (¹²³I-IMT) in animal models frequently employ kinetic analysis to quantify tracer uptake dynamics in tumors. Patlak analysis is a graphical method used for determining the rate of tracer influx from plasma into tissue. nih.govresearchgate.net This analysis yields the K1 rate constant, which represents the rate of the tracer entering the tumor tissue. nih.govsnmjournals.orgsnmjournals.org

Research conducted on rhabdomyosarcoma (R1M) tumor-bearing rats has demonstrated the utility of this method. researchgate.netsnmjournals.org In these studies, dynamic imaging is performed following the administration of ¹²³I-IMT, and time-activity curves are generated for the tumor and blood plasma. snmjournals.org The Patlak plot is then used to derive the K1 value, providing a quantitative measure of amino acid transport into the tumor cells. nih.govresearchgate.net Studies have shown that these K1 values can be influenced by pharmacological interventions, such as preloading with amino acids, which was observed to increase the K1 values. nih.govsnmjournals.org This suggests an accelerated transport of ¹²³I-IMT into the tumor under these conditions. snmjournals.org

Tumor-to-Background Ratio (TBR) Assessment

The tumor-to-background ratio (TBR), also referred to as image contrast, is a critical parameter in assessing the efficacy of ¹²³I-IMT for tumor visualization in animal models. nih.govresearchgate.net It is calculated as the ratio of tracer activity in the tumor to the activity in a contralateral, non-tumor background region. snmjournals.org A higher TBR indicates better delineation of the tumor from surrounding healthy tissue.

In studies with rhabdomyosarcoma-bearing rats, ¹²³I-IMT accumulation in the tumor reached a plateau approximately 10 minutes after injection. nih.govsnmjournals.org Pharmacological interventions, such as preloading with specific amino acids, have been shown to significantly increase the TBR. snmjournals.org For instance, preloading with arginine resulted in a 26% increase in image contrast, while tryptophan preloading led to an 11% increase. nih.gov

The table below summarizes the effect of preloading with different amino acids on the tumor-to-background ratio in a rat tumor model.

| Amino Acid Preload | Increase in Tumor-to-Background Ratio (%) |

|---|---|

| Arginine | 26% |

| Proline | 13% |

| Glutamate | 9% |

| Asparagine | 15% |

| Tryptophan | 11% |

| Phenylalanine | 13% |

Data derived from a study on R1M tumor-bearing rats. nih.govresearchgate.netsnmjournals.orgsnmjournals.org

Investigation of Pharmacological Interventions on In Vivo this compound Distribution

The distribution and uptake of ¹²³I-IMT in vivo can be modulated by pharmacological interventions, particularly those involving other amino acids. These investigations provide insights into the transport mechanisms of ¹²³I-IMT and offer potential strategies to enhance tumor imaging. The primary transport mechanism for ¹²³I-IMT accumulation in tumors is the system L amino acid transport system, which functions as an antiporter. nih.govsnmjournals.org

Effects of Amino Acid Preloading

Preloading animal models with certain amino acids prior to the administration of ¹²³I-IMT has been shown to increase the tracer's accumulation in tumors and improve image contrast. nih.govsnmjournals.org This phenomenon was investigated in a study using rhabdomyosarcoma tumor-bearing rats, where single amino acids were administered 30 minutes before the injection of ¹²³I-IMT. researchgate.netsnmjournals.org

The table below details the observed increases in tumor uptake and image contrast following preloading with various amino acids.

| Amino Acid Administered (0.25 mmol/kg) | Increase in Tumor Uptake (%) | Increase in Image Contrast (TBR) (%) |

|---|---|---|

| Arginine | 26% | 26% |

| Proline | 15% | 13% |

| Glutamate | 14% | 9% |

| Asparagine | 19% | 15% |

| Tryptophan | 36% | 11% |

| Phenylalanine | 22% | 13% |

Data derived from a dynamic in vivo imaging study in a rat tumor model. nih.govresearchgate.netsnmjournals.orgsnmjournals.org

Displacement Studies with Competitive Substrates

Displacement studies are conducted to confirm the competitive nature of tracer uptake and the involvement of specific transport systems. In the context of ¹²³I-IMT, these studies involve administering a high dose of a competitive substrate after the tracer has already accumulated in the tumor. nih.govsnmjournals.org

In a study performed on rats with rhabdomyosarcoma tumors, a high dose of phenylalanine was administered 40 minutes after the injection of ¹²³I-IMT. researchgate.netsnmjournals.org Phenylalanine was selected due to its high affinity for the system L transporter. snmjournals.org The administration of this competitive substrate induced a significant displacement of ¹²³I-IMT from the tumor. nih.govresearchgate.netsnmjournals.org This observation confirms that ¹²³I-IMT is not irreversibly trapped within the tumor cells and competes with other amino acids for the same transport mechanism, further supporting the role of the system L antiporter in its accumulation. nih.govsnmjournals.org

Comparative Preclinical Evaluation of 3 Iodo Alpha Methyl L Tyrosine I 123 with Other Radiolabeled Amino Acid Tracers

Benchmarking Against Carbon-11 Labeled Methionine ([¹¹C]MET)

[¹¹C]MET is a well-established PET tracer for imaging brain tumors, leveraging the increased amino acid metabolism in neoplastic cells. mdpi.com Preclinical and clinical comparisons between ¹²³I-IMT (a SPECT tracer) and [¹¹C]MET have revealed similarities and differences in their kinetic behaviors.

Key Research Findings:

Uptake Kinetics: Both tracers show increased uptake in gliomas relative to normal brain tissue. nih.gov ¹²³I-IMT uptake typically peaks around 15 minutes post-injection, followed by a variable washout. nih.govnih.gov In contrast, [¹¹C]MET concentration in both tumor and normal brain tissue tends to remain constant between 15 and 60 minutes post-injection. nih.gov

Tumor-to-Brain Ratios (TBR): A significant correlation between the TBRs of ¹²³I-IMT and [¹¹C]MET has been observed in the early phase (around 15 minutes post-injection), suggesting that both tracers reflect amino acid transport in this initial period. nih.gov However, this correlation diminishes at later time points, primarily due to the washout of ¹²³I-IMT. nih.gov

Tumor Delineation: Visually, both tracers have demonstrated comparable performance in defining the size and shape of tumors. nih.gov This indicates that despite the differences in imaging modality (SPECT vs. PET) and kinetic profiles, ¹²³I-IMT can provide similar information regarding tumor extent as [¹¹C]MET. nih.govbmoc-spb.ru

| Feature | 3-Iodo-alpha-methyl-L-tyrosine I-123 (¹²³I-IMT) | Carbon-11 Labeled Methionine ([¹¹C]MET) |

| Imaging Modality | SPECT | PET |

| Peak Uptake | ~15 minutes post-injection | Relatively constant after initial uptake |

| Kinetics | Initial uptake followed by washout | Sustained accumulation |

| Early Phase Correlation | Significant correlation in TBRs (~15 min) nih.gov | Significant correlation in TBRs (~15 min) nih.gov |

| Tumor Delineation | Comparable to [¹¹C]MET nih.gov | Well-established for tumor delineation mdpi.com |

Comparison with Fluorine-18 Labeled Tyrosine Analogs (e.g., [¹⁸F]FET, [¹⁸F]FAMT, [¹⁸F]FMT)

Fluorine-18 labeled amino acids, such as O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), are widely used in PET imaging due to the longer half-life of Fluorine-18. Comparisons with ¹²³I-IMT are crucial for understanding the relative merits of SPECT versus PET for amino acid imaging.

Key Research Findings:

Tumor-to-Brain Ratios (TBR): Studies have shown a highly significant correlation between the TBRs of ¹²³I-IMT and [¹⁸F]FET in cerebral tumors, suggesting that clinical experience with ¹²³I-IMT could be largely applicable to [¹⁸F]FET PET. nih.govresearchgate.net However, the contrast between tumor and normal brain tissue is often significantly higher with [¹⁸F]FET PET. nih.govresearchgate.net

Image Quality: Due to the inherent advantages of PET technology, [¹⁸F]FET imaging generally provides better spatial resolution and discrimination of anatomical structures compared to ¹²³I-IMT SPECT. nih.govresearchgate.net

Extracerebral Biodistribution: Significant differences in the physiologic behavior of the two tracers have been noted in extracerebral tissues. For instance, [¹⁸F]FET shows significantly higher uptake in muscle and higher blood-pool radioactivity compared to ¹²³I-IMT. nih.govresearchgate.net

Specificity: L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT), another analog, was developed from ¹²³I-IMT by substituting ¹²³I with ¹⁸F. mdpi.com [¹⁸F]FAMT exhibits high tumor selectivity by targeting the L-type amino acid transporter 1 (LAT1). mdpi.com

| Feature | This compound (¹²³I-IMT) | Fluorine-18 Labeled Tyrosine Analogs ([¹⁸F]FET) |

| Imaging Modality | SPECT | PET |

| TBR Correlation | Highly significant correlation with [¹⁸F]FET nih.govresearchgate.net | Highly significant correlation with ¹²³I-IMT nih.govresearchgate.net |

| Tumor Contrast | Lower tumor-to-brain contrast nih.govresearchgate.net | Significantly higher tumor-to-brain contrast nih.govresearchgate.net |

| Image Resolution | Lower spatial resolution | Higher spatial resolution nih.govresearchgate.net |

| Extracerebral Uptake | Lower muscle and blood-pool activity nih.govresearchgate.net | Higher muscle and blood-pool activity nih.govresearchgate.net |

Differentiation from Other Radioiodinated Tyrosine and Phenylalanine Derivatives (e.g., p-[¹²³I]-iodo-L-phenylalanine, [¹²³I]-2-iodo-L-tyrosine, 4-[¹²⁵I]-iodo-l-meta-tyrosine)

The chemical structure of radiolabeled amino acids can significantly influence their biological behavior. Comparing ¹²³I-IMT with other radioiodinated analogs helps to elucidate the impact of these structural modifications.

Key Research Findings:

p-[¹²³I]-iodo-L-phenylalanine (IPA): Intra-individual comparisons have shown that while the early TBRs of ¹²³I-IMT and IPA are strongly correlated, ¹²³I-IMT generally exhibits higher TBRs. researchgate.netnih.gov A key difference is their kinetics; ¹²³I-IMT shows a characteristic washout from gliomas, whereas IPA demonstrates persistent accumulation. researchgate.netnih.gov This prolonged retention makes IPA a promising candidate for therapeutic applications when labeled with Iodine-131. researchgate.netnih.gov For diagnostic imaging, especially of low-grade gliomas, ¹²³I-IMT is often preferred due to its higher TBRs. researchgate.netnih.gov

[¹²³I]-2-iodo-L-tyrosine: Preclinical studies in tumor-bearing rats comparing the L- and D-enantiomers of 2-iodo-tyrosine found that the L-analogue had a slightly higher tumor uptake. nih.gov The D-isomer showed faster clearance from the blood, resulting in lower tumor uptake but a similar tumor-to-background ratio. nih.gov

Specificity: Studies with p-[¹²³I]-iodo-L-phenylalanine (IPA) have shown high specificity for gliomas, with no false-positive findings in non-neoplastic lesions or metastases in a prospective study. nih.gov

| Tracer | Key Differentiating Feature from ¹²³I-IMT | Preclinical Finding |

| p-[¹²³I]-iodo-L-phenylalanine (IPA) | Persistent tumor accumulation (no washout) researchgate.netnih.gov | Lower Tumor-to-Brain Ratios (TBRs) than ¹²³I-IMT, especially in low-grade gliomas. researchgate.netnih.gov |

| [¹²³I]-2-iodo-L-tyrosine | Different isomer position | The L-enantiomer demonstrates slightly higher tumor uptake than its D-enantiomer counterpart. nih.gov |

Contrastive Analysis with Fluorine-18 Fluorodeoxyglucose ([¹⁸F]FDG) in Preclinical Oncology Research

[¹⁸F]FDG is the most common PET tracer in oncology, measuring glucose metabolism. However, its utility in brain tumor imaging is limited by the high glucose uptake of normal brain tissue. nih.gov

Key Research Findings:

Tumor Delineation in Brain: ¹²³I-IMT SPECT has been shown to be superior to [¹⁸F]FDG PET for the detection and delineation of brain tumors. nih.gov This is because the physiological uptake of ¹²³I-IMT in the normal brain is significantly lower than that of [¹⁸F]FDG, leading to higher tumor-to-background contrast. nih.gov

Tumor-to-Background Ratios: In comparative studies of brain tumors, tumor uptake ratios relative to both gray and white matter were significantly higher for ¹²³I-IMT than for [¹⁸F]FDG. nih.gov Similarly, in studies of primary lung cancer, while both tracers could detect tumors, the tumor-to-background ratio was considerably higher with [¹⁸F]FDG PET. ndl.go.jp

Sensitivity for Low-Grade Tumors: In detecting recurrent low-grade gliomas, ¹²³I-IMT SPECT has demonstrated higher sensitivity compared to [¹⁸F]FDG PET. nih.gov

Inflammation: A significant drawback of [¹⁸F]FDG is its uptake in inflammatory processes, which can lead to false-positive results. ndl.go.jp Amino acid tracers like ¹²³I-IMT are generally considered more specific for tumor tissue.

| Feature | This compound (¹²³I-IMT) | Fluorine-18 Fluorodeoxyglucose ([¹⁸F]FDG) |

| Mechanism | Amino acid transport | Glucose metabolism |

| Brain Tumor Imaging | Superior for detection and delineation due to low background uptake. nih.gov | Limited by high physiological glucose uptake in normal brain tissue. nih.gov |

| Tumor-to-Brain Ratio | Significantly higher than [¹⁸F]FDG in gliomas. nih.gov | Lower than ¹²³I-IMT in gliomas. nih.gov |

| Lung Cancer Imaging | Lower tumor-to-background ratio. ndl.go.jp | Higher tumor-to-background ratio. ndl.go.jp |

| Specificity vs. Inflammation | Generally more specific for tumor tissue. | High uptake in inflammatory lesions can cause false positives. ndl.go.jp |

| Low-Grade Recurrence | Higher sensitivity for detection. nih.gov | Lower sensitivity for detection. nih.gov |

Advantages and Limitations in Specific Research Contexts

The choice of a radiotracer depends on the specific research question and the context of the preclinical model.

Advantages of ¹²³I-IMT:

High Specificity for Brain Tumors: Its low uptake in normal brain tissue provides excellent contrast for delineating gliomas, surpassing [¹⁸F]FDG. nih.gov

SPECT Availability: As a SPECT tracer, it can be used in facilities where a PET cyclotron is not available, offering a viable alternative for amino acid imaging.

Differentiation from Treatment Effects: ¹²³I-IMT is highly useful for differentiating recurrent tumors from benign post-therapeutic changes like radiation necrosis. nih.gov

Limitations of ¹²³I-IMT:

Lower Resolution: SPECT imaging has inherently lower spatial resolution compared to PET, which can be a limitation in resolving small tumor structures. nih.gov

Variable Kinetics: The washout of ¹²³I-IMT from tumors can complicate quantification and requires dynamic imaging for full characterization, unlike tracers with more stable uptake. nih.gov

Limited Tumor Grading: While uptake correlates generally with tumor grade, it is often difficult to determine the precise histological grade of an individual tumor based solely on ¹²³I-IMT accumulation. nih.gov

Cost and Availability of ¹²³I: The availability of Iodine-123 can be limited and more costly in some regions compared to Fluorine-18.

Advanced Molecular and Cellular Research Insights into 3 Iodo Alpha Methyl L Tyrosine I 123 Interaction

Correlation of 3-Iodo-alpha-methyl-L-tyrosine I-123 Uptake with Cellular Proliferative Activity

The uptake of this compound (IMT I-123) in tumor cells has been shown to be significantly correlated with the proliferative activity of these cells, rather than simply their density. nih.gov This relationship provides crucial insights into the metabolic status of neoplasms. Research has specifically investigated the link between IMT I-123 uptake, measured by Single-Photon Emission Computed Tomography (SPECT), and the expression of the Ki-67 nuclear antigen, a well-established marker for cellular proliferation.

The table below summarizes the key correlational findings from a study on gliomas, highlighting the relationship between IMT I-123 uptake and cellular metrics.

| Parameter | Correlation with IMT I-123 Uptake | p-value | Conclusion |

| Proliferative Activity (Ki-67 Index) | r = 0.6 | < 0.001 | Significant positive correlation |

| Cellular Density | r = 0.25 | > 0.05 | No significant correlation |

| Data derived from a study on 27 glioma patients. nih.gov |

Association with 4F2 Antigen Expression and Amino Acid Transporter Complex Formation

The transport of IMT I-123 into cells is primarily mediated by the L-type amino acid transport system (System L). nih.govanu.edu.au Molecular research has revealed a direct association between IMT I-123 transport and the expression of the 4F2 heavy chain antigen (4F2hc), also known as CD98. nih.govanu.edu.au The 4F2 antigen is a component of the heterodimeric amino acid transporter complex, where it links to a light chain, such as L-type amino acid transporter 1 (LAT1), to form a functional transporter. nih.gov

Studies in human glioma cell lines have demonstrated that both the System L-mediated transport of IMT I-123 and the expression of the 4F2 antigen are dependent on the proliferation rate of the cells. nih.govanu.edu.au A significant correlation exists between the rate of IMT I-123 transport and the level of 4F2 antigen expression. nih.govanu.edu.au This suggests that the 4F2 antigen is an integral part of the transporter protein responsible for IMT I-123 uptake. nih.govanu.edu.au In colon cancer cells, the expression of 4F2hc, along with LAT1 and LAT2, has been strongly detected, further implicating this complex in IMT uptake. nih.gov The tracer's transport via LAT1 is a key mechanism for its accumulation in tumors.

Role of this compound in Elucidating Malignant Transformation Biomarkers

IMT I-123 serves as a valuable tool for identifying biomarkers of malignant transformation by non-invasively visualizing a key hallmark of cancer: altered cellular metabolism. snmjournals.org Malignant cells often exhibit accelerated rates of amino acid transport and protein synthesis to support their rapid growth and proliferation. snmjournals.orgrug.nl IMT I-123, as an artificial amino acid, is avidly taken up by these transformed cells through overexpressed amino acid transporters. nih.govnih.gov

Although the tracer is not incorporated into proteins, its high uptake rate in tumors provides a clear distinction from surrounding healthy tissue. nih.gov This differential accumulation effectively acts as an in vivo biomarker for malignancy. By highlighting areas of increased amino acid transport, IMT I-123 SPECT imaging can help delineate tumor boundaries and identify malignant tissue. nih.govnih.govnih.gov This capability is particularly useful in differentiating recurrent tumors from benign post-therapeutic changes, such as scarring or radiation necrosis. nih.gov The intensity of IMT I-123 uptake, therefore, reflects the underlying metabolic reprogramming that is a fundamental aspect of malignant transformation.

Implications for Understanding Amino Acid Metabolism in Disease States

The use of IMT I-123 has significant implications for understanding the broader role of amino acid metabolism in various disease states, particularly in oncology. snmjournals.org Imaging with radiolabeled amino acids like IMT I-123 provides unique functional data about the integrated activity of multiple transporters and enzymes involved in a metabolic process. snmjournals.org It allows for the selective measurement of cerebral amino acid transport, as IMT I-123 demonstrates affinity for carrier-mediated, active transport systems across the blood-brain barrier and into brain cells. nih.gov

Since amino acids generally play a minor role in the metabolism of inflammatory cells, tracers like IMT I-123 may offer greater tumor specificity compared to other metabolic imaging agents. rug.nlnih.gov Studies using IMT I-123 have confirmed that increased transmembrane transport of amino acids is a common feature in malignancies. nih.govresearchgate.net This allows researchers and clinicians to probe the metabolic phenotype of tumors, offering insights that are distinct from anatomical imaging. The study of IMT I-123 uptake mechanisms and clinical applications continues to enhance the understanding of how altered amino acid transport contributes to tumor pathophysiology. nih.gov

Future Research Directions and Translational Potential for 3 Iodo Alpha Methyl L Tyrosine I 123

Optimization of Research Protocols for Enhanced Tracer Performance

To improve the diagnostic and prognostic capabilities of ¹²³I-IMT SPECT, optimization of research protocols is a critical area of investigation. This involves standardizing and refining patient preparation, data acquisition, and image processing techniques to maximize tracer performance and ensure reproducibility across different research centers.

Patient Preparation: Competition for transport into cells between ¹²³I-IMT and naturally occurring amino acids necessitates careful consideration of patient preparation. nih.gov Studies have indicated that performing ¹²³I-IMT SPECT under fasting conditions is advisable for brain tumor imaging, as an intravenous load of amino acids can significantly decrease the tracer's uptake in both normal brain tissue and gliomas. nih.gov However, for other applications, such as myocardial imaging with different tracers like ¹²³I-IPPA, fasting has been shown to be unnecessary. nih.gov Future preclinical and clinical research should systematically evaluate the impact of fasting versus non-fasting states and the timing of meals on ¹²³I-IMT biodistribution in various disease models to establish optimal protocols for specific applications.

Data Acquisition and Processing: The technical parameters of SPECT imaging significantly influence image quality and quantitative accuracy. Research into optimizing these parameters for ¹²³I-IMT is ongoing. This includes fine-tuning energy window configurations, scatter compensation methods, and reconstruction algorithms. nih.gov For instance, studies on other Iodine-123 labeled tracers have shown that iterative reconstruction methods can yield more accurate quantification than standard planar imaging. nih.gov The development of deconvolution techniques to account for septal penetration shows promise for improving quantification, potentially allowing the use of more widely available low-energy high-resolution collimators for ¹²³I cardiac SPECT imaging. nih.gov Similar research is needed to tailor these advanced processing techniques specifically for ¹²³I-IMT to enhance image contrast and the accuracy of uptake measurements.

| Parameter | Area of Investigation | Rationale |

|---|---|---|

| Patient State | Fasting vs. Non-fasting | Amino acid competition can affect tracer uptake. nih.gov |

| Image Acquisition | Energy window settings, collimator choice | Impacts image quality, sensitivity, and resolution. nih.gov |

| Image Reconstruction | Iterative vs. filtered back-projection, scatter correction | Improves quantitative accuracy of tracer uptake. nih.gov |

Exploration of Novel Applications in Preclinical Disease Models

While ¹²³I-IMT has been extensively studied in the context of oncology, its translational potential extends to other pathologies characterized by altered amino acid transport. nih.govresearchgate.net Preclinical research using animal models is crucial for exploring these novel applications before they can be considered for clinical use.

Neurodegenerative and Neuroinflammatory Diseases: There is a growing interest in the role of amino acid transporters in neurological disorders beyond brain tumors. For instance, neuroinflammation is a hallmark of conditions like stroke, Alzheimer's disease, and Parkinson's disease. nih.gov While direct studies using ¹²³I-IMT in these specific preclinical models are limited, research with other ¹²³I-labeled SPECT tracers has paved the way. For example, [¹²³I]CLINDE has been used to image neuroinflammation in a rat model of stroke, and other tracers like ¹²³I-ABC577 and ¹²³I-ioflupane have been evaluated in preclinical models of Alzheimer's and Parkinson's disease, respectively. nih.govnih.govresearchgate.net Given that L-type amino acid transport is implicated in inflammatory responses and neuronal function, future preclinical studies are warranted to investigate whether ¹²³I-IMT can serve as a biomarker for these processes. This could open up new avenues for diagnosing and monitoring disease progression and response to therapy in a range of neurological conditions.

Oncology Beyond the Brain: The application of ¹²³I-IMT for extracerebral malignancies has been somewhat limited by its significant and rapid renal uptake. researchgate.net However, it has shown utility in detecting recurrent or persistent head and neck cancer. researchgate.net Further preclinical research could focus on strategies to mitigate renal clearance or on exploring its use in cancers where LAT1 expression is a key feature and where anatomical location is less affected by renal activity. Preclinical models of various systemic cancers could be used to evaluate the feasibility of ¹²³I-IMT SPECT for staging, therapy monitoring, and detecting metastases.

Development of Advanced Kinetic Modeling Approaches for Quantitative Analysis

To move beyond semi-quantitative measures such as tumor-to-background ratios, the development of advanced kinetic modeling approaches is essential for a more precise and reproducible quantification of ¹²³I-IMT uptake. nih.gov Kinetic modeling can provide absolute measures of tracer transport and binding, offering deeper insights into the underlying biology.

Dynamic SPECT imaging, which involves acquiring data over time, allows for the application of various kinetic models. While such studies have been performed with other ¹²³I-labeled tracers to estimate binding potentials and distribution volumes, their application to ¹²³I-IMT is an area ripe for development. researchgate.netresearchgate.net Models like the Logan graphical analysis or simplified reference tissue models, which have been successfully applied to other brain SPECT tracers, could potentially be adapted for ¹²³I-IMT. researchgate.net

These quantitative approaches could provide more sensitive and specific biomarkers for assessing tumor aggressiveness, predicting response to treatment, and differentiating tumor recurrence from post-treatment changes. nih.gov For example, a study on high-grade gliomas showed that changes in ¹²³I-IMT tumor-to-background ratios after radiation therapy did not correlate with survival. nih.gov Advanced kinetic modeling might uncover more subtle changes in tracer kinetics that do have prognostic value.

| Method | Description | Potential Advantage for ¹²³I-IMT |

|---|---|---|

| Semi-Quantitative Ratios (e.g., T/B) | Ratio of tracer uptake in a region of interest to a reference region. | Simple to implement, widely used. nih.gov |

| Logan Graphical Analysis | A non-invasive method to estimate the tracer distribution volume. | Provides a more absolute measure of tracer uptake. researchgate.net |

| Simplified Reference Tissue Model (SRTM) | Estimates binding potential without requiring arterial blood sampling. | Less invasive and more practical for clinical research. researchgate.net |

Integration with Multi-Modal Preclinical Imaging Techniques

The functional information provided by ¹²³I-IMT SPECT can be significantly enhanced when combined with anatomical and other functional imaging modalities. nih.gov The integration of SPECT with computed tomography (SPECT/CT) is already established and facilitates the precise anatomical localization of tracer uptake. researchgate.net In preclinical research, the fusion of ¹²³I-IMT SPECT with high-resolution magnetic resonance imaging (MRI) or positron emission tomography (PET) holds considerable promise.

SPECT/MRI: Co-registration of ¹²³I-IMT SPECT with MRI in preclinical models can provide a comprehensive picture of a disease state, combining the metabolic information from SPECT with the superior soft-tissue contrast and anatomical detail of MRI. snmjournals.org This is particularly valuable in the brain, where precise localization of increased amino acid transport in relation to anatomical structures is critical. The development of MR-compatible SPECT systems allows for simultaneous or sequential imaging without repositioning the animal, ensuring accurate image fusion. frontiersin.org

SPECT/PET: Combining ¹²³I-IMT SPECT with PET using a different tracer could allow for the simultaneous investigation of multiple biological processes. For example, in a preclinical cancer model, one could image amino acid transport with ¹²³I-IMT and glucose metabolism with ¹⁸F-FDG PET. This multi-tracer approach could provide a more complete metabolic phenotype of a tumor, potentially leading to better-informed treatment strategies. The comparison of ¹²³I-IMT SPECT with its PET counterpart, ¹²⁴I-IMT, has already been explored, demonstrating the feasibility of using both modalities to study the tracer's kinetics. nih.gov

The continued development of multi-modal imaging platforms and co-registration software will be instrumental in advancing the preclinical and translational applications of ¹²³I-IMT, providing a more holistic understanding of disease pathophysiology. nih.gov

Q & A

Basic: What are the standard protocols for quantifying dopamine transporter (DAT) binding using 3-Iodo-alpha-methyl-L-tyrosine I-123 in Parkinson’s disease research?

Answer:

The quantification of DAT binding involves SPECT imaging with I-123 FP-CIT, co-registered to MRI for anatomical normalization. Key steps include:

- Administration : Intravenous injection of 148 MBq I-123 FP-CIT, followed by a 4-hour uptake period to allow tracer distribution .

- Image Acquisition : SPECT scans are performed using high-resolution collimators, with energy windows centered at 159 keV for I-123 to minimize cross-talk .

- Data Processing :

- Co-registration of SPECT and MRI images.

- Normalization to Montreal Neurological Institute (MNI) space using templates specific to I-123 FP-CIT to reduce regional quantification biases .

- Background correction using cerebral cortex ROIs to isolate specific binding ratios (SBRs) .

Validation requires phantom-based calibration to ensure SBRs fall within ±5% of reference values .

Basic: How is thyroid function assessed using this compound uptake studies, and what parameters are critical for accurate diagnosis?

Answer:

I-123 uptake studies evaluate thyroid nodules by distinguishing "hot" (high uptake, benign) and "cold" (low uptake, potentially malignant) nodules . Critical parameters include:

- Dosage : 3.7–7.4 MBq administered orally, with uptake measured at 4–24 hours post-administration .

- Energy Resolution : Use of 159 keV photopeak windows to exclude scatter from adjacent isotopes (e.g., Tc-99m) .

- Interpretation : Normal thyroid uptake ranges from 10–35%, with deviations indicating hyperthyroidism (>35%) or hypothyroidism (<10%) .

Advanced: What methodological challenges arise in simultaneous dual-isotope imaging with I-123 and Tc-99m, and how can scatter correction algorithms improve accuracy?

Answer:

Key challenges include:

- Cross-Talk : Overlap between Tc-99m (140 keV) and I-123 (159 keV) photopeaks, leading to false counts .

- Scatter Correction :

- FiveEW Method : Utilizes five energy windows to model scatter from I-123 into Tc-99m windows, improving defect contrast by 21.6–56.6% compared to traditional Anger cameras .

- OSEM Reconstruction : Incorporates resolution recovery and attenuation correction to reduce artifacts in dual-isotope parathyroid studies .

Phantom validation is critical, with cylindrical phantoms simulating thyroid/adenoma activity ratios to optimize reconstruction parameters .

Advanced: How can researchers optimize patient-specific dosimetry for I-123 in therapeutic planning using hybrid planar-SPECT/CT protocols?

Answer:

Hybrid methods combine planar and SPECT/CT data to model organ-specific dose deposition:

- Activity Quantification : SPECT/CT at 24 hours post-injection provides 3D activity maps, normalized to liver or tumor ROIs .

- Monte Carlo Simulations : Validate dose calculations using patient-specific pharmacokinetic data (e.g., biological washout rates) .

- Challenges : Dead-time correction for high-count regions (e.g., thyroid) and motion artifacts require iterative reconstruction and motion-tracking algorithms .

Advanced: What are the implications of using MRI-based vs. I-123 FP-CIT-specific templates for anatomical normalization in DAT quantification?

Answer:

MRI-based normalization may overestimate DAT binding in substriatal regions due to misalignment with SPECT resolution. In contrast, I-123 FP-CIT-specific templates:

- Improve striatal quantification by 10–15% by matching SPECT resolution .

- Reduce false positives in frontal cortical regions, where MRI-based methods show artificially elevated binding .

Validation requires paired t-tests in SPM8 to assess regional discrepancies in control vs. Parkinsonian cohorts .

Basic: What energy window settings and acquisition parameters minimize cross-talk in I-123 SPECT imaging?

Answer:

Optimal parameters include:

- Primary Window : 151–175 keV for I-123 to capture the 159 keV photopeak .

- Secondary Windows : Adjacent windows (e.g., 126–147 keV for Tc-99m) with ≥10% separation to reduce isotope overlap .

- Collimators : Low-energy high-resolution (LEHR) collimators improve spatial resolution but require longer acquisition times (~20–30 minutes) .

Advanced: How should cardiac sympathetic innervation studies using I-123 adjust protocols to assess post-CRT toxicity?

Answer:

Post-cardiac resynchronization therapy (CRT) imaging requires:

- Timing : SPECT/CT at ≥463 days post-CRT to avoid acute inflammation artifacts .

- Semi-Quantitative Analysis : 17-segment scoring (0–4 scale) to quantify myocardial defects, with summed scores >8 indicating high cardiac toxicity risk .

- Attenuation Correction : CT-based attenuation maps reduce overestimation of defects in obese patients .